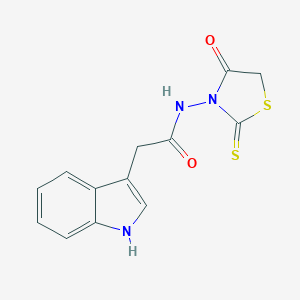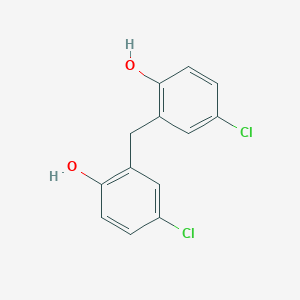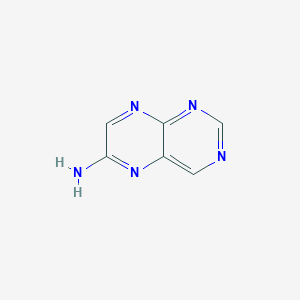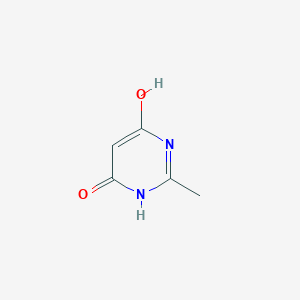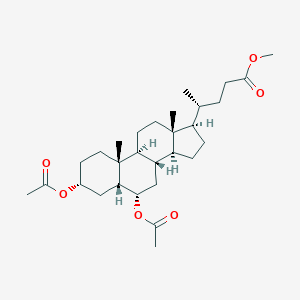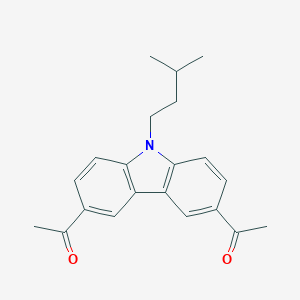
3,6-Diacetyl-9-isoamylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diacetyl-9-isoamylcarbazole is a carbazole derivative that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent. In
Mechanism Of Action
The mechanism of action of 3,6-Diacetyl-9-isoamylcarbazole is not fully understood. However, studies have suggested that this compound may act by binding to DNA and inducing oxidative stress. This can lead to the activation of signaling pathways that ultimately result in apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3,6-Diacetyl-9-isoamylcarbazole can have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, as mentioned previously. Additionally, 3,6-Diacetyl-9-isoamylcarbazole has been shown to inhibit the growth of bacteria and fungi. This compound has also been investigated for its potential as an anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
One advantage of using 3,6-Diacetyl-9-isoamylcarbazole in lab experiments is its ability to act as a fluorescent probe for the detection of DNA. This can be useful for visualizing DNA in cells and tissues. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer. However, there are also limitations to using 3,6-Diacetyl-9-isoamylcarbazole in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 3,6-Diacetyl-9-isoamylcarbazole. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety. Additionally, 3,6-Diacetyl-9-isoamylcarbazole could be investigated for its potential as an anti-inflammatory agent or as a probe for the detection of other biomolecules. Further research in these areas could lead to the development of new diagnostic tools and therapies for a variety of diseases.
Synthesis Methods
The synthesis of 3,6-Diacetyl-9-isoamylcarbazole can be achieved through a multi-step process. One common method involves the reaction of 9-isoamylcarbazole with acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 3,6-Diacetyl-9-isoamylcarbazole. Other methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Scientific Research Applications
3,6-Diacetyl-9-isoamylcarbazole has been studied for a variety of scientific research applications. One of its most notable uses is as a fluorescent probe for the detection of DNA. This compound has been shown to bind to DNA and fluoresce, allowing for the visualization of DNA in cells and tissues. Additionally, 3,6-Diacetyl-9-isoamylcarbazole has been investigated for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
10510-39-1 |
|---|---|
Product Name |
3,6-Diacetyl-9-isoamylcarbazole |
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[6-acetyl-9-(3-methylbutyl)carbazol-3-yl]ethanone |
InChI |
InChI=1S/C21H23NO2/c1-13(2)9-10-22-20-7-5-16(14(3)23)11-18(20)19-12-17(15(4)24)6-8-21(19)22/h5-8,11-13H,9-10H2,1-4H3 |
InChI Key |
ZRLGQXONUJTYQP-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
synonyms |
3,6-Diacetyl-9-isopentyl-9H-carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



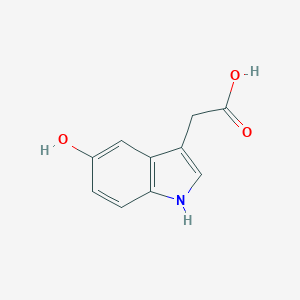
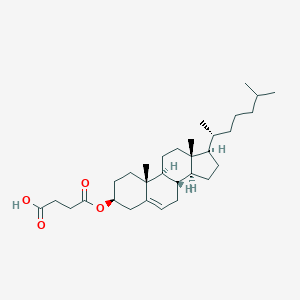
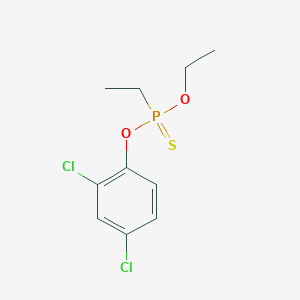
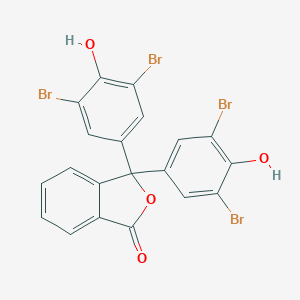
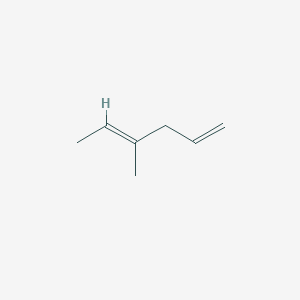

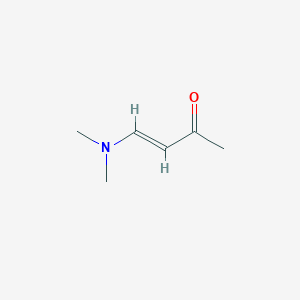
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
